molecular formula C19H19N3O7S B2819301 6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920455-70-5

6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2819301
CAS RN: 920455-70-5
M. Wt: 433.44
InChI Key: DFAPTGXKYZOJIS-UHFFFAOYSA-N
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Description

Typically, a description of a compound includes its molecular formula, structure, and the class of compounds it belongs to. For example, it might be part of a class of compounds known as n,n-dialkyl-m-toluamides, which are aromatic compounds that contain a m-toluamide, where the carboxamide group is N- substituted with two alkyl chains .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. For example, the synthesis of some related compounds involves the condensation of certain moieties, cyclization to form a specific ring structure, and subsequent reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic techniques. The structure can also be predicted based on the compound’s IUPAC name .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties and potential uses .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds closely related to 6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been reported. For example, Çolak et al. (2021) synthesized compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehyde to afford Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallographic analysis, highlighting their molecular and crystal structure stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Related Compounds

  • Ahmed (2003) synthesized a range of compounds from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. The structural establishment of these compounds and their intermediates was based on spectral data, highlighting the versatile nature of thieno[2,3-c]pyridine derivatives in synthetic chemistry (Ahmed, 2003).

Pharmacological Potential

  • In the realm of pharmacology, Al-Trawneh et al. (2021) explored the cytotoxicity of thieno[2,3-b]pyridine derivatives, closely related to the queried compound, against sensitive and multidrug-resistant leukemia cells. Their findings revealed that certain synthesized compounds exhibited inhibitory activity on both cell lines, suggesting potential applications in cancer therapy (Al-Trawneh et al., 2021).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves assessing the potential risks associated with handling and using the compound. It could include information on toxicity, flammability, and precautions to be taken while handling .

Future Directions

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properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-3-29-19(25)21-8-7-13-14(10-21)30-17(15(13)18(24)28-2)20-16(23)11-5-4-6-12(9-11)22(26)27/h4-6,9H,3,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPTGXKYZOJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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